(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde
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Overview
Description
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde is a complex organic compound known for its unique structure and potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the benzofuro[3,2-e]isoquinoline core, followed by the introduction of hydroxy, methoxy, and oxo groups under specific reaction conditions. Common reagents used in these steps include various oxidizing and reducing agents, as well as protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Introduction of different functional groups at specific positions on the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxo groups, while reduction reactions may produce compounds with more hydroxy groups.
Scientific Research Applications
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-6-(phenylmethylene)-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
- (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-carboxylic acid
Uniqueness
The uniqueness of (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19NO5 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H19NO5/c1-23-12-3-2-10-8-13-18(22)5-4-11(21)16-17(18,6-7-19(13)9-20)14(10)15(12)24-16/h2-3,9,13,16,22H,4-8H2,1H3/t13-,16+,17+,18-/m1/s1 |
InChI Key |
BPWIQNPVQOIFMY-XFKAJCMBSA-N |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C=O)[C@@H](O2)C(=O)CC5)O)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4C=O)C(O2)C(=O)CC5)O)C=C1 |
Origin of Product |
United States |
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